Superior Catalytic Efficiency of Ethylmalonyl-CoA Decarboxylase Over Methylmalonyl-CoA
In the context of metabolite proofreading, ethylmalonyl-CoA decarboxylase (ECHDC1) exhibits a marked preference for its cognate substrate. The enzyme processes (S)-ethylmalonyl-CoA with a catalytic efficiency (kcat/Km) 19-fold higher than that for (S)-methylmalonyl-CoA in the absence of ATP [1]. This difference is even more pronounced in the presence of 5 mM ATP, where the catalytic efficiency for ethylmalonyl-CoA is 14-fold higher [1]. The affinity (Km) for ethylmalonyl-CoA is also significantly tighter, with a Km of 0.96 μM compared to 3.1 μM for methylmalonyl-CoA under ATP-free conditions [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km, no ATP) and Substrate Affinity (Km) |
|---|---|
| Target Compound Data | (S)-Ethylmalonyl-CoA: Km = 0.96 ± 0.08 μM; kcat = 9.5 ± 0.3 s⁻¹; kcat/Km = 9.9 × 10⁶ M⁻¹s⁻¹ |
| Comparator Or Baseline | (S)-Methylmalonyl-CoA: Km = 3.1 ± 0.5 μM; kcat = 1.61 ± 0.10 s⁻¹; kcat/Km = 0.51 × 10⁶ M⁻¹s⁻¹ |
| Quantified Difference | kcat/Km is 19.4-fold higher for ethylmalonyl-CoA; Km is 3.2-fold lower (tighter binding) |
| Conditions | Purified recombinant mouse ECHDC1 enzyme; radiolabeled assay at 37°C; 0 mM ATP-Mg; data from [1] |
Why This Matters
This data demonstrates that ECHDC1 is a dedicated 'proofreading' enzyme for ethylmalonyl-CoA, and substitution with methylmalonyl-CoA would yield a 19-fold lower catalytic throughput, potentially compromising metabolic flux studies and inhibitor screening assays.
- [1] UniProt Consortium. (2024). UniProtKB - Q9D9V3 (ECHD1_MOUSE). View Source
